CO2 Capture: AMP Delivers up to 0.80 mol/mol Absorption Capacity, Surpassing Unhindered MEA
The CO2 absorption capacity of 1-Amino-2-methylpropan-2-ol (AMP) is quantifiably higher on a molar basis than that of the industry standard, monoethanolamine (MEA), under comparable conditions. This difference arises from the steric hindrance in AMP, which destabilizes the carbamate intermediate and enables a theoretical loading of 1 mole CO2 per mole amine, versus the 0.5 mole CO2 per mole amine for MEA [1]. Experimental vapor-liquid equilibrium (VLE) measurements confirm this advantage, with AMP demonstrating an absorption capacity of 0.76–0.80 mol CO2/mol amine [1].
| Evidence Dimension | CO2 Absorption Capacity |
|---|---|
| Target Compound Data | 0.76–0.80 mol CO2/mol amine |
| Comparator Or Baseline | Monoethanolamine (MEA) is 0.5 mol CO2/mol amine (theoretical maximum) |
| Quantified Difference | 52–60% higher capacity on a molar basis |
| Conditions | Vapor-liquid equilibrium measurements using a 1 L apparatus; absorbent: 2-Amino-2-methyl-1-propanol (AMP) compared to MEA, DEA, and MAE. |
Why This Matters
Higher molar absorption capacity directly reduces the required solvent circulation rate and size of the absorber column, lowering capital and operating costs for carbon capture plants.
- [1] Kagaku Kogaku Ronbunshu. Evaluation of alkanolamine chemical absorbents for CO2 from vapor-liquid equilibrium measurements. 2005, Vol.31, No.4, 237-242. View Source
